Oleyl stearate
CAS No.: 17673-50-6
Cat. No.: VC21063807
Molecular Formula: C36H70O2
Molecular Weight: 534.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17673-50-6 |
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Molecular Formula | C36H70O2 |
Molecular Weight | 534.9 g/mol |
IUPAC Name | [(Z)-octadec-9-enyl] octadecanoate |
Standard InChI | InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- |
Standard InChI Key | YYDZACXIVKPEAI-ZPHPHTNESA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Introduction
Physical and Chemical Properties
Oleyl stearate possesses distinct physical and chemical properties that determine its behavior in various applications. The compound exists as a solid at room temperature with specific characteristics that make it suitable for industrial use.
Basic Physical Properties
The fundamental physical properties of oleyl stearate are crucial for understanding its behavior in different environmental conditions and applications.
These physical properties highlight the compound's stability and behavior under various conditions, which directly influence its applications in industrial settings.
Chemical Reactivity and Stability
Oleyl stearate demonstrates notable chemical stability, particularly in comparison to other similar esters. The presence of both saturated (from stearic acid) and unsaturated (from oleyl alcohol) components in its structure gives it a balanced chemical profile, making it resistant to oxidation while maintaining flexibility in various formulations . The compound's flash point of 53.7°C indicates that it requires specific handling considerations during processing and storage .
The recommended storage condition for oleyl stearate is in a freezer, which helps maintain its chemical integrity and prevents degradation over time . This stability contributes significantly to its shelf life and utility in commercial products.
Molecular Structure and Composition
The molecular structure of oleyl stearate plays a crucial role in determining its chemical behavior and applications.
Structural Features
Oleyl stearate is characterized by its ester linkage between oleyl alcohol and stearic acid. The presence of an unsaturated bond in the oleyl portion (derived from oleic acid) creates distinct conformational properties compared to fully saturated esters. This unsaturation allows for specific interactions, including potential cation-π interactions when used in certain formulations .
The configuration of the unsaturated bond in the oleyl portion is typically in the Z (cis) configuration, which creates a bend in the hydrocarbon chain . This structural feature affects the compound's packing arrangement and subsequently influences its melting point and phase behavior. The molecular structure can be represented as a long-chain ester with a single point of unsaturation in the oleyl portion.
Comparative Structure Analysis
When compared to related compounds such as stearyl stearate (a fully saturated ester), oleyl stearate demonstrates different physical properties due to the presence of the unsaturated bond. Research has shown that the unsaturation in oleyl stearate affects its interfacial behavior and micelle formation capabilities .
Studies comparing oleic and stearic acid-based compounds have revealed that the unsaturated oleyl chain can interweave and form more compact micellar structures compared to the stearic counterparts . This structural difference is attributed to the ability of the unsaturated portion of the oleyl tail to adopt a bent conformation, allowing it to remain in close proximity to charged headgroups in surfactant applications.
Applications and Industrial Uses
Oleyl stearate finds applications across multiple industries due to its unique chemical properties and behavior.
Industrial Applications
The compound serves various industrial functions, primarily as:
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Lubricant - The ester structure provides excellent lubricity, making it suitable for applications requiring reduced friction .
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Dispersing agent - Its amphiphilic nature allows it to disperse insoluble materials in various formulations .
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Emulsion stabilizer - The compound can stabilize oil-water interfaces in emulsion systems .
These applications leverage the compound's balanced hydrophobic-hydrophilic character and its stability under various processing conditions.
Surface Activity and Interfacial Behavior
The amphiphilic nature of oleyl stearate contributes to its surface-active properties, making it valuable in applications requiring control of interfacial phenomena.
Surface Tension Properties
Research on similar oleic acid-based compounds has demonstrated their ability to reduce the surface tension of aqueous solutions, though with distinct kinetic profiles compared to their stearic counterparts . Studies have shown that unsaturated fatty acid derivatives like oleyl stearate can achieve lower equilibrium surface tension values (γcmc) compared to saturated analogues, attributed to their unique conformational arrangements at interfaces .
Micellization Behavior
The micellization process of oleyl stearate and related compounds is influenced by temperature and structural features. Research suggests that unsaturated fatty acid esters can form smaller, more compact micelles compared to their saturated counterparts . This behavior is attributed to the bent conformation of the unsaturated chain, which allows for more efficient packing in micellar assemblies.
The Gibbs free energy of micellization (ΔGmic) for oleic acid-based compounds has been found to be negative, indicating a spontaneous process whose favorability increases with temperature . Comparative studies have shown that adsorption at the air-water interface is generally preferred over micellization for these compounds, as indicated by the relationship between their adsorption and micellization energy parameters .
Research Findings and Recent Developments
Recent scientific investigations have provided insights into the behavior and potential applications of oleyl stearate and structurally related compounds.
Structural Effects on Performance
Studies comparing oleic and stearic acid-based surfactants have revealed that the presence of unsaturation significantly affects performance characteristics. Research has shown that unsaturated compounds like oleyl stearate can establish cation-π interactions between the carbon-carbon double bond and certain cationic groups, leading to distinct behaviors at interfaces .
These interactions can result in conformational changes at air-water interfaces, potentially leading to the formation of networks with unique properties. Such structural effects contribute to the observed differences in surface tension reduction capabilities between unsaturated and saturated fatty acid derivatives .
Sustainability Aspects
There is growing interest in fatty acid esters like oleyl stearate as components of sustainable and biodegradable surfactant systems. Research has focused on developing renewable ester-functionalized surfactants based on oleic and stearic acids, emphasizing their potential as environmentally friendly alternatives to petroleum-derived compounds .
The biodegradability of fatty acid esters generally exceeds that of many synthetic surfactants, positioning compounds like oleyl stearate as candidates for green chemistry applications. This aspect aligns with increasing industrial demands for sustainable raw materials and processes.
Analytical Characterization
The characterization of oleyl stearate typically employs various analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about oleyl stearate. In 13C NMR analyses, characteristic signals for the carbonyl carbon of the ester functional group typically appear downfield between δ 167.17–173.24 ppm . The unsaturated carbon-carbon double bond in the oleyl portion produces signals at approximately δ 129.17–129.49 ppm, distinguishing it from saturated stearyl derivatives .
These spectroscopic features enable the confirmation of the compound's structure and can provide insights into its conformational properties in various environments.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide information about the phase transitions and thermal stability of oleyl stearate. Given its flash point of 53.7°C, understanding its thermal behavior is crucial for processing and application considerations .
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